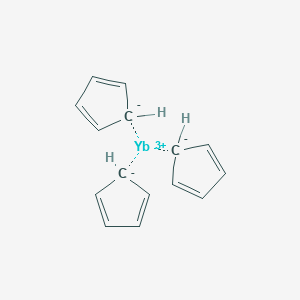

Tris(cyclopentadienyl)ytterbium

Description

Properties

IUPAC Name |

cyclopenta-1,3-diene;ytterbium(3+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H5.Yb/c3*1-2-4-5-3-1;/h3*1-5H;/q3*-1;+3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCWMQECJDTYOET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Yb+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Yb | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10926424 | |

| Record name | Ytterbium(3+) tricyclopenta-2,4-dien-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10926424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1295-20-1 | |

| Record name | Tris(η5-2,4-cyclopentadien-1-yl)ytterbium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1295-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ytterbium(3+) tricyclopenta-2,4-dien-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10926424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(η5-cyclopenta-2,5-dien-1-yl)ytterbium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.701 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis of Tris Cyclopentadienyl Ytterbium Iii

The preparation of Tris(cyclopentadienyl)ytterbium(III) is typically achieved through a salt metathesis reaction. This common and effective method involves the reaction of an ytterbium(III) halide, most commonly ytterbium(III) chloride (YbCl₃), with a cyclopentadienyl (B1206354) anion source.

A widely employed synthetic route utilizes sodium cyclopentadienide (B1229720) (NaC₅H₅) as the cyclopentadienyl source. The reaction is generally carried out in an inert solvent, such as tetrahydrofuran (B95107) (THF), under anhydrous and anaerobic conditions to prevent the decomposition of the air- and moisture-sensitive product. The balanced chemical equation for this synthesis is:

YbCl₃ + 3 NaC₅H₅ → Yb(C₅H₅)₃ + 3 NaCl

Following the reaction, the product is isolated and purified, often through sublimation, to yield a solid material.

Structural Characterization and Analysis of Tris Cyclopentadienyl Ytterbium Iii Systems

Solid-State Structural Determination

The arrangement of atoms and molecules in the crystalline lattice provides fundamental insights into the bonding and steric properties of Yb(C₅H₅)₃.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of crystalline solids. For Tris(cyclopentadienyl)ytterbium(III), crystallographic studies have elucidated the key structural parameters, confirming its molecular geometry and the coordination environment of the ytterbium ion.

The structure reveals that each of the three cyclopentadienyl (B1206354) ligands is bound to the central Yb(III) ion in an η⁵-fashion, meaning all five carbon atoms of each ring are involved in the coordination. This coordination results in a monomeric complex in the solid state. The Yb-C bond distances and the arrangement of the ligands are key parameters obtained from these studies. While a complete crystallographic dataset for the parent Yb(C₅H₅)₃ is detailed in specialized literature, typical Yb(III)-C bond lengths in similar organoytterbium(III) complexes provide a reference for the expected values. For instance, evidence suggests that the electronic ground state of Yb(C₅H₅)₃ can be described as a superposition of an ionic Yb(III):4f¹³(Cp₃) configuration and a charge-transfer Yb(II):4f¹⁴(Cp₃)⁻¹ configuration, which influences the bonding characteristics observed crystallographically acs.org.

| Parameter | Description |

|---|---|

| Crystal System | Data not publicly available in summarized format |

| Space Group | Data not publicly available in summarized format |

| Coordination Geometry | Trigonal arrangement of Cp ring centroids around the Yb(III) center |

| Yb-C (Cp) Bond Distances | Average distances are consistent with other η⁵-coordinated lanthanide cyclopentadienyl complexes |

Molecular Symmetry in the Solid State

In the solid state, Tris(cyclopentadienyl)ytterbium(III) exhibits a high degree of molecular symmetry. The spatial arrangement of the three cyclopentadienyl rings around the central ytterbium atom corresponds to the C₃ₕ point group jacobs-university.deindigoinstruments.comchemtube3d.com.

This point group is characterized by:

A principal three-fold (C₃) axis of rotation that passes through the ytterbium center and is perpendicular to the plane containing the centroids of the three Cp rings.

A horizontal mirror plane (σₕ) that lies in the plane of the Yb atom and is perpendicular to the C₃ axis.

The C₃ₕ symmetry indicates that the three cyclopentadienyl ligands are equivalent and arranged in a trigonal planar fashion around the principal axis, resembling a propeller-like structure. This symmetric arrangement minimizes steric repulsion between the bulky Cp ligands.

Monomeric versus Dinuclear Architectures

The solid-state architecture of lanthanide cyclopentadienyl complexes is highly dependent on the size of the lanthanide ion. Due to the lanthanide contraction, the ionic radius of Yb(III) is relatively small compared to earlier lanthanides. This smaller size allows the three cyclopentadienyl ligands to coordinate to the metal center without requiring bridging ligands or the formation of polymeric chains to satisfy the coordination sphere.

Consequently, Tris(cyclopentadienyl)ytterbium(III) adopts a stable, fully monomeric structure in the solid state. This contrasts with some analogous complexes of larger early lanthanides, which may form dimeric or polymeric structures. The stability of the monomeric form is a key feature of the chemistry of Yb(C₅H₅)₃.

Solution-State Structural Behavior

The structure and dynamics of molecules in solution can differ significantly from their solid-state arrangements. For paramagnetic complexes like Tris(cyclopentadienyl)ytterbium(III), specialized techniques are required to probe their solution behavior.

Variable Temperature Nuclear Magnetic Resonance Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying molecular structures in solution. For paramagnetic compounds such as Yb(C₅H₅)₃, the unpaired electron in the Yb(III) ion (a 4f¹³ configuration) significantly influences the NMR spectrum, causing large shifts and broadening of signals acs.org.

Variable Temperature (VT) NMR studies are particularly insightful for paramagnetic lanthanide complexes. The chemical shifts of nuclei in these complexes often exhibit a strong dependence on temperature, which can provide information about the magnetic properties and electronic structure of the molecule elsevierpure.comnih.gov. While detailed VT-NMR studies specifically on Yb(C₅H₅)₃ are not widely reported in general literature, the technique is broadly applied to related f-block element complexes to study dynamic processes. Such processes can include ligand exchange or conformational changes that occur on the NMR timescale acs.org.

Dynamic Solution-State Equilibria

In solution, organometallic complexes can exist in equilibrium between different structural forms or engage in dynamic exchange processes. For Tris(cyclopentadienyl)ytterbium(III), potential equilibria could involve the dissociation and re-association of a cyclopentadienyl ligand or interactions with solvent molecules.

The analysis of paramagnetic NMR spectra, including line broadening and chemical shift changes with temperature, can reveal the rates and thermodynamics of such equilibria rsc.org. For instance, intermolecular exchange of ligands can be monitored, and the energy barriers for these processes can be determined. The study of such dynamic equilibria is essential for understanding the reactivity of the complex in solution, as transient, coordinatively unsaturated species formed during these processes are often the most reactive.

Structural Characterization in Low-Temperature Matrices

In a typical matrix isolation experiment, the high-resolution infrared (IR) or Raman spectra of the isolated molecules are recorded. For a molecule like Tris(cyclopentadienyl)ytterbium(III), this would allow for the detailed analysis of its vibrational modes. The number, frequencies, and intensities of these modes are directly related to the molecule's symmetry and the nature of the bonding between the ytterbium atom and the cyclopentadienyl ligands.

Although specific experimental data for Yb(Cp)3 under these conditions has not been located, a hypothetical study would likely focus on several key aspects:

Molecular Symmetry: The vibrational spectra would provide strong evidence for the gas-phase symmetry of the molecule. By comparing the observed IR and Raman active bands with predictions from group theory for different possible geometries (e.g., C3v, D3h), the most probable structure could be determined.

Ytterbium-Ligand Interactions: The frequencies of the vibrational modes involving the Yb-Cp bonds would offer direct insight into the strength and nature of these interactions. Shifts in the vibrational frequencies of the cyclopentadienyl rings upon coordination to the ytterbium center would also be indicative of the electronic effects of the metal on the ligand.

Isotopic Substitution: The use of isotopically labeled ligands (e.g., using 13C or deuterium) would aid in the definitive assignment of vibrational modes. The resulting frequency shifts are predictable and provide a powerful tool for validating spectral interpretations.

Anticipated Spectroscopic Data

In the absence of direct experimental findings, we can anticipate the types of data that would be generated in such a study. The primary data would consist of vibrational frequencies measured in wavenumbers (cm-1). These would be tabulated and compared with theoretical predictions from computational chemistry methods like Density Functional Theory (DFT).

Table 1: Hypothetical Infrared (IR) and Raman Active Vibrational Modes for Matrix-Isolated Yb(Cp)3

| Vibrational Mode Description | Predicted Frequency Range (cm-1) | IR Activity | Raman Activity |

| Yb-Cp Stretch | 200 - 400 | Active | Active |

| Yb-Cp Tilt | 150 - 300 | Active | Active |

| C-H Stretch (Cp ring) | 3000 - 3100 | Active | Active |

| C-C Stretch (Cp ring) | 1400 - 1500 | Active | Active |

| C-H Out-of-Plane Bend | 700 - 900 | Active | Active |

Note: This table is illustrative and based on general expectations for organometallic cyclopentadienyl complexes. Actual experimental values would be required for a definitive analysis.

Research Findings from Related Systems

While data for Yb(Cp)3 is elusive, studies on other lanthanide complexes in low-temperature matrices have demonstrated the utility of this technique. For instance, investigations of lanthanide-carbonyl complexes have successfully identified novel, highly coordinated species by analyzing the C-O stretching frequencies in cryogenic CO matrices. These studies confirm that matrix isolation is a powerful tool for exploring the coordination chemistry of lanthanide elements.

Furthermore, computational studies on related lanthanide cyclopentadienyl complexes have been used to predict their electronic structure and bonding characteristics. Such theoretical calculations are an essential complement to experimental matrix isolation studies, as they provide a framework for interpreting the often complex vibrational spectra.

Electronic Structure and Bonding Properties

Covalency in the Ytterbium 4f Shell

Contrary to the long-held belief that the contracted and well-screened 4f orbitals of lanthanides are unavailable for significant covalent bonding, substantial evidence demonstrates their participation in the bonding of Yb(C₅H₅)₃ acs.org. This covalency is crucial for understanding the compound's physical and chemical properties bohrium.comnih.gov. The electronic ground state is not purely ionic but is better described as a quantum mechanical mixture of different electronic configurations bohrium.comnih.govresearchgate.net. This interaction accounts for unusual features in its optical spectrum and magnetic properties bohrium.comnih.gov.

The ground state of Tris(cyclopentadienyl)ytterbium(III) is best represented as a superposition of a classical ionic configuration and a ligand-to-metal charge-transfer configuration acs.orgbohrium.comnih.govresearchgate.net.

Ionic Configuration: Yb(III):4f¹³(C₅H₅)₃

Charge-Transfer Configuration: Yb(II):4f¹⁴(C₅H₅)₃⁻¹

| Configuration | Formal Yb Oxidation State | 4f Electron Count | Ligand State | Contribution to Ground State |

| Ionic | +3 | 13 | (C₅H₅)₃³⁻ | ~83-88% |

| Charge-Transfer | +2 | 14 | [(C₅H₅)₃]²⁻˙ | ~12-17% |

This table summarizes the two primary electronic configurations contributing to the ground state of Yb(C₅H₅)₃.

The mixing of ionic and charge-transfer configurations directly impacts the distribution of unpaired electron spin density throughout the molecule. This distribution has been meticulously mapped using advanced electron paramagnetic resonance (EPR) techniques, such as Hyperfine Sublevel Correlation (HYSCORE) spectroscopy bohrium.comnih.govresearchgate.net.

The key findings from these analyses are:

Reduction on Ytterbium: A noticeable reduction in the spin density located in the ytterbium 4f shell is observed when compared to more ionic Yb³⁺ compounds researchgate.net. This is a direct consequence of the partial population of the diamagnetic 4f¹⁴ configuration.

Accumulation on Ligands: Correspondingly, there is an accumulation of spin density on the cyclopentadienyl (B1206354) ligands bohrium.comnih.gov. Pulsed EPR experiments measuring the hyperfine coupling to ¹³C atoms in the Cp rings revealed an increase in spin density of 12.6 ± 0.9% on the ligands researchgate.net.

These complementary observations provide strong quantitative evidence for the charge-transfer model. The spin density attributable to the charge-transfer configuration, as determined by four independent methods (4f photoionization cross-sections, ¹³C hyperfine coupling, ¹⁷¹Yb hyperfine interaction, and g-tensor values), consistently falls within the range of 12-17% bohrium.comnih.govresearchgate.net.

| Method | Measured Parameter | Inferred Spin Density on Ligands |

| 4f Photoionization | Cross-section difference | ~12% |

| HYSCORE EPR | ¹³C hyperfine coupling | 12.6 ± 0.9% |

| EPR | ¹⁷¹Yb hyperfine interaction | Consistent with ~12-17% charge transfer |

| EPR | g-tensor values | Consistent with ~12-17% charge transfer |

This table presents the results from different experimental methods used to quantify the extent of charge transfer and spin delocalization in Yb(C₅H₅)₃.

Role of 4f and 5d Orbitals in Bonding

While traditional models of lanthanide bonding emphasize the role of the outer 5d and 6s orbitals in any covalent interactions, more recent studies indicate that direct 4f orbital participation is significant in certain organometallic complexes researchgate.netnih.gov. For lanthanide complexes, it is generally believed that the 5d orbitals are involved in covalency through both σ- and π-bonding researchgate.net. However, the extent to which the 4f orbitals are directly involved, versus being influenced by 5d orbital covalency, remains a subject of investigation researchgate.net. In contrast, for analogous actinide complexes, the more spatially extended 5f orbitals are known to be significantly more involved in direct bonding with ligands osti.govresearchgate.netscispace.com.

Metal-Ligand Interactions and their Nature

The bonds between the ytterbium center and the cyclopentadienyl ligands in Yb(C₅H₅)₃ are a blend of ionic and covalent character. While the interaction is predominantly ionic, driven by the electropositivity of the lanthanide metal, the covalent contribution is significant and cannot be ignored acs.orgnih.gov. This covalency is evidenced by the compound's volatility and solubility in nonpolar solvents, which are not typical characteristics of purely ionic species acs.org. The nature of these interactions can be further dissected using computational chemistry.

Energy Decomposition Analysis (EDA) is a theoretical method used to partition the total interaction energy between molecular fragments—in this case, the Yb³⁺ ion and the three Cp⁻ ligands—into physically meaningful components youtube.com. These components typically include:

Electrostatic Interaction: The classical Coulombic attraction between the positively charged metal center and the negatively charged ligands.

Pauli Repulsion: The destabilizing interaction arising from the overlap of filled orbitals on the fragments.

Orbital Interaction (Covalent): The stabilizing effect of electron sharing and orbital mixing between the metal and ligands. This term can be further broken down into contributions from different orbital symmetries.

Studies on related M(Cp)₃ complexes have shown an increasing covalent character in the metal-ligand bond in the order of transition metals > actinides > lanthanides nih.gov. For the lanthanide complexes, the M-Cp interactions are found to be predominantly ionic nih.gov. An EDA of Yb(C₅H₅)₃ would quantify these contributions, providing a precise measure of the balance between ionic and covalent forces that define the bonding in this molecule.

Covalent Contributions of Cyclopentadienyl Ligands

The bonding between the ytterbium center and the cyclopentadienyl (Cp) ligands in Tris(cyclopentadienyl)ytterbium(III), Yb(C₅H₅)₃, is not purely ionic and exhibits significant covalent character. acs.org Evidence points to a degree of electron sharing between the Yb³⁺ ion and the three Cp rings. This covalency is a crucial aspect of the molecule's electronic structure and influences its properties.

Research indicates that the electronic ground state of Yb(C₅H₅)₃ can be described as a superposition of two main configurations: a purely ionic state, Yb(III):4f¹³(Cp)₃, and a charge-transfer state, Yb(II):4f¹⁴(Cp)₃⁻¹. acs.org The presence of this charge-transfer configuration signifies a covalent interaction where an electron is partially donated from the cyclopentadienyl ligands to the ytterbium metal center.

4f Photoionization Cross-Sections: Differences in the cross-sections between the two configurations provide insight into their relative weights. acs.org

Pulsed EPR (HYSCORE): This technique measures the accumulation of spin-density on the ¹³C atoms of the cyclopentadienyl rings, directly probing the covalent interaction. acs.org

¹⁷¹Yb Hyperfine Interaction: A reduction in the spin-density within the 4f shell, as measured by the hyperfine interaction with the ¹⁷¹Yb nucleus, indicates delocalization of the electron density onto the ligands. acs.org

The covalent sharing of electrons between the ytterbium 4f orbitals and the molecular orbitals of the cyclopentadienyl ligands is a key feature of the bonding in this complex.

Electronic Ground State Investigations

The electronic ground state of Tris(cyclopentadienyl)ytterbium(III) has been a subject of detailed investigation, revealing a complex electronic structure. Spectroscopic evidence confirms that the ground state is not a simple ionic configuration but rather a mixture of electronic states, highlighting the covalent nature of the metal-ligand bonding. acs.org

The ground state is best described by a configuration interaction model, where the primary ionic configuration, Yb(III):4f¹³, is mixed with a charge-transfer configuration, Yb(II):4f¹⁴(Cp)₃⁻¹. acs.org This mixing of configurations is a direct consequence of the covalency in the Yb-Cp bonds.

Key findings from investigations into the electronic ground state include:

EPR Spectroscopy: Electron Paramagnetic Resonance (EPR) spectra of frozen glass solutions at low temperatures (5.4 K) have been used to determine the principal values of the g-tensor, which provides information about the electronic environment of the Yb³⁺ ion. acs.org

Magnetic Susceptibility: The magnetic susceptibility of Yb(C₅H₅)₃ follows the Curie law in the temperature range of 30–300 K. This behavior is accounted for by the presence of configuration interaction. acs.org

Optical Spectroscopy: The interaction between configurations also explains the highly anomalous energies, intensities, and vibronic structure observed in the "f-f" region of the optical spectrum. acs.org

Spectroscopic Investigations

Photoelectron Spectroscopy

Photoelectron spectroscopy (PES) has been a crucial tool for probing the molecular electronic structure of Yb(Cp)₃, particularly in identifying the ion states that result from 4f electron ionization. researchgate.net Gas-phase PES studies have revealed that the electronic ground state of Yb(Cp)₃ is not purely ionic but has a mixed configuration character. acs.org

Variable photon energy photoelectron spectroscopy studies on gas-phase Yb(Cp)₃ have provided direct evidence of its multi-configurational ground state. acs.orgresearchgate.net The spectra show that the ionization of an f electron results in ion states corresponding to both 4f¹² and 4f¹³ final-state configurations. researchgate.net The presence of both signals indicates that the ground state is a mixture of an ionic configuration, Yb(III):4f¹³(Cp)₃, and a charge-transfer configuration, Yb(II):4f¹⁴(Cp)₃⁻¹. researchgate.netacs.org This contrasts with the analogous lutetium complex, Lu(Cp)₃, which only shows ion states corresponding to a 4f¹³ configuration upon ionization from its closed 4f¹⁴ shell. acs.orgresearchgate.net The observation of dual configurations (4fⁿ and 4fⁿ⁻¹) is a recurring theme in the photoelectron spectra of several tris-cyclopentadienyl lanthanide complexes. rsc.org

The application of Angle Resolved Photoelectron Spectroscopy (ARPES) has been instrumental in the study of tris-cyclopentadienyl lanthanide complexes. researchgate.net This technique provides detailed information about the electronic structure and symmetry of the molecular orbitals from which the electrons are ionized. For Yb(Cp)₃ and its analogues, ARPES helps in distinguishing between states arising from the ionization of metal-based 4f electrons and those from ligand-based orbitals.

Analysis of the 4f photoionization cross-sections provides a quantitative method to determine the relative contributions of the different electronic configurations to the ground state of Yb(Cp)₃. researchgate.netacs.org By carefully analyzing the intensity of the spectral bands associated with the 4f¹² and 4f¹³ ion states at various photon energies, researchers have estimated the weights of the constituent configurations. researchgate.net This analysis determined that the Yb(III):4f¹³ configuration accounts for approximately 88% of the ground state electron density, while the Yb(II):4f¹⁴ charge-transfer configuration contributes the remaining 12%. researchgate.net These findings underscore the significant covalent character in the bonding of what is often considered a highly ionic compound. researchgate.netacs.org

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic species like Yb(Cp)₃, which possesses an unpaired electron. EPR studies have provided independent and corroborating evidence for the covalent nature and mixed-configurational ground state of the molecule. researchgate.netacs.org

Pulsed EPR techniques, particularly Hyperfine Sublevel Correlation (HYSCORE) spectroscopy, have been employed to investigate the hyperfine interactions within Yb(Cp)₃, offering further quantitative insights into its electronic structure. researchgate.netacs.org

¹³C HYSCORE: HYSCORE experiments focusing on the ¹³C atoms of the cyclopentadienyl (B1206354) rings have been used to measure the accumulation of spin density on the ligands. researchgate.netacs.org The analysis of the ¹³C hyperfine coupling revealed a 12.6 ± 0.9% increase in spin density on the Cp rings, directly demonstrating the delocalization of the unpaired electron from the metal onto the ligands via the charge-transfer configuration. researchgate.net

¹⁷¹Yb Hyperfine Interaction: The hyperfine interaction involving the ¹⁷¹Yb isotope (I = 1/2, 14.31% natural abundance) provides a direct probe of the spin density within the 4f shell of the ytterbium atom. nih.gov In Yb(Cp)₃, a noticeable reduction in the ¹⁷¹Yb hyperfine coupling was observed when compared to a series of standard Yb³⁺ compounds. researchgate.net This decrease signifies a reduced spin density in the 4f shell, which is consistent with the partial transfer of an electron from the ligands to the metal, populating the 4f¹⁴ configuration. researchgate.netacs.org

Collectively, these hyperfine studies provide strong, independent evidence that the charge-transfer configuration contributes significantly (12-17%) to the electronic ground state of Yb(Cp)₃. researchgate.netacs.org

Data Tables

Table 1: Electronic Configuration Contributions in Yb(Cp)₃ Ground State

| Method | Yb(III):4f¹³ Contribution | Yb(II):4f¹⁴ (Charge-Transfer) Contribution | Source |

| 4f Photoionization Cross Sections | ~88% | ~12% | researchgate.net |

| ¹³C HYSCORE (Spin density on Cp) | - | 12.6 ± 0.9% | researchgate.net |

| G-tensor & ¹⁷¹Yb Hyperfine Analysis | ~83-88% | ~12-17% | researchgate.netacs.org |

Optical Spectroscopy

The optical spectroscopy of Tris(cyclopentadienyl)ytterbium(III) provides a window into its electronic transitions and the influence of the ligand field on the f-orbitals of the ytterbium ion.

The f-f transitions in lanthanide complexes are typically weak and sharp due to their forbidden nature. However, in Tris(cyclopentadienyl)ytterbium(III), these transitions exhibit an unusual character. The vibronic structure, which arises from the coupling of electronic transitions with molecular vibrations, is also reported to be anomalous for this compound. acs.orgresearchgate.netnih.gov This suggests a strong interaction between the electronic states and the vibrational modes of the cyclopentadienyl ligands, likely influenced by the significant covalency in the Yb-Cp bonds. A detailed analysis of the vibronic coupling and a comprehensive assignment of the f-f transitions have been noted as complex due to these anomalous features.

The analysis of linewidths in the optical spectra of lanthanide complexes can provide information about dynamic processes such as excited-state lifetimes and environmental interactions. For Yb(III) complexes, factors that can contribute to the broadening of spectral lines include homogeneous broadening due to the natural lifetime of the excited state and inhomogeneous broadening arising from variations in the local environment of the Yb(III) ions in the sample. A specific linewidth analysis for the optical transitions of Tris(cyclopentadienyl)ytterbium(III) has not been detailed in the available research, which would be instrumental in further understanding the photophysics of this molecule.

Infrared (IR) Spectroscopy

Matrix isolation is an experimental technique where molecules are trapped in an inert solid matrix at low temperatures. This method allows for the study of the vibrational spectra of individual molecules with minimal intermolecular interactions. There are no specific studies found in the search results that report on the matrix isolation infrared spectroscopy of Tris(cyclopentadienyl)ytterbium(III). Such a study could provide precise vibrational frequencies for the Yb-Cp and internal cyclopentadienyl ligand modes, offering deeper insights into the molecular structure and bonding of this complex in an isolated state.

of Tris(cyclopentadienyl)ytterbium(III)

Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal tool for the characterization of organometallic compounds, providing detailed information about molecular structure, dynamics, and the electronic environment of nuclei. In the case of paramagnetic complexes such as Tris(cyclopentadienyl)ytterbium(III), NMR studies offer unique insights into the influence of the unpaired f-electrons on the nuclear spins of the ligands.

¹H NMR for Ligand Characterization

The ¹H NMR spectrum of a diamagnetic analogue of Tris(cyclopentadienyl)ytterbium(III), such as the corresponding Yttrium(III) complex, would typically show a single sharp resonance for the chemically equivalent protons of the cyclopentadienyl (Cp) ligands. However, the paramagnetic nature of the Yb(III) center (4f¹³ configuration) significantly alters the ¹H NMR spectrum of Tris(cyclopentadienyl)ytterbium(III).

The unpaired electron on the ytterbium ion induces large shifts in the resonance frequencies of the ligand protons, known as paramagnetic or hyperfine shifts. These shifts move the signals far outside the typical diamagnetic range (0-10 ppm). The interaction with the paramagnetic center also leads to significant line broadening of the NMR signals due to efficient nuclear relaxation. Consequently, the ¹H NMR spectrum of Tris(cyclopentadienyl)ytterbium(III) is characterized by broad signals at chemical shifts that are highly sensitive to the electronic structure and coordination environment of the metal ion.

Paramagnetic NMR Studies

Paramagnetic NMR (pNMR) spectroscopy is a specialized field that focuses on interpreting the NMR spectra of paramagnetic substances. The observed chemical shift (δ_obs) in a paramagnetic complex is the sum of the diamagnetic shift (δ_dia) and the paramagnetic shift (δ_para):

δ_obs = δ_dia + δ_para

The paramagnetic shift itself is composed of two main contributions: the contact shift (δ_con) and the pseudocontact shift (δ_pcs).

Contact Shift (Fermi Contact Shift): This arises from the delocalization of unpaired electron spin density from the metal ion onto the ligand nuclei through the chemical bonds. It provides direct information about the covalent character of the metal-ligand bond.

Pseudocontact Shift (Dipolar Shift): This results from the through-space dipolar interaction between the magnetic moments of the unpaired electron and the nucleus. The magnitude and sign of the pseudocontact shift depend on the magnetic anisotropy of the complex and the geometric position of the nucleus relative to the metal ion.

| Contribution to Paramagnetic Shift | Origin | Information Gained |

| Contact Shift (δ_con) | Through-bond delocalization of unpaired electron spin density | Covalent character of the metal-ligand bond |

| Pseudocontact Shift (δ_pcs) | Through-space dipolar interaction | Magnetic anisotropy and molecular geometry |

Variable Temperature NMR

Variable-temperature (VT) NMR spectroscopy is a powerful technique for studying dynamic processes and the temperature-dependent magnetic properties of paramagnetic molecules. The paramagnetic shift has a strong dependence on temperature, typically following the Curie law, where the shift is inversely proportional to the absolute temperature (T).

Plotting the observed chemical shift against 1/T (a Curie plot) for the protons of Tris(cyclopentadienyl)ytterbium(III) can provide valuable information. A linear relationship is expected if the magnetic properties of the complex are straightforward. Deviations from linearity can indicate changes in the coordination environment, ligand exchange dynamics, or population of low-lying excited electronic states.

Furthermore, VT-NMR can be used to study intramolecular motions, such as the rotation of the cyclopentadienyl rings. By analyzing the changes in the line shape of the NMR signals as a function of temperature, it is possible to determine the energy barriers for such dynamic processes. While specific VT-NMR studies on Tris(cyclopentadienyl)ytterbium(III) are not widely reported, this technique remains a crucial method for a comprehensive understanding of the behavior of paramagnetic organometallic complexes in solution.

| Temperature Effect on NMR of Paramagnetic Complexes | Observable Phenomenon | Information Derived |

| Change in Chemical Shift | Follows Curie Law (δ ∝ 1/T) | Magnetic susceptibility, electronic structure |

| Line Broadening/Coalescence | Changes in signal shape and width | Rates of dynamic processes (e.g., ligand exchange, ring rotation) |

| Deviation from Linearity in Curie Plot | Non-linear relationship between δ and 1/T | Changes in structure, spin state, or electronic configuration |

Magnetic Properties and Behavior

Magnetic Susceptibility Studies

Magnetic susceptibility measurements are a fundamental tool for characterizing the magnetic nature of a compound. For Tris(cyclopentadienyl)ytterbium(III), these studies have provided key insights into its electronic structure and the behavior of the unpaired 4f electron.

Tris(cyclopentadienyl)ytterbium(III) exhibits magnetic behavior that closely follows the Curie Law over a considerable temperature range. researchgate.netbohrium.com The magnetic susceptibility of Yb(Cp)₃ has been shown to strictly adhere to the Curie Law in the range of 30-300 K. researchgate.netbohrium.com This adherence indicates that the magnetic moments of the Yb(III) ions are largely independent of one another and that thermal energy is sufficient to overcome any weak magnetic interactions between the paramagnetic centers at these temperatures. The configuration interaction model has been used to account for this adherence to the Curie law. bohrium.com

Magnetic Anisotropy of Ytterbium(III) Complexes

Magnetic anisotropy refers to the directional dependence of a material's magnetic properties. In lanthanide complexes, including those of Ytterbium(III), magnetic anisotropy is a prominent feature arising from the interplay between the crystal field environment imposed by the ligands and the spin-orbit coupling of the 4f electrons. The symmetry of the coordination polyhedron around the lanthanide ion has a profound effect on its magnetic properties due to the influence of this symmetry on magnetic anisotropy. mdpi.com

While specific quantitative data on the magnetic anisotropy of Tris(cyclopentadienyl)ytterbium(III) is not extensively detailed in the literature, the principles governing Ytterbium(III) complexes are applicable. The arrangement of the three cyclopentadienyl (B1206354) ligands around the Yb(III) center creates a specific crystal field environment that lifts the degeneracy of the 4f orbitals. This splitting, combined with strong spin-orbit coupling, leads to a ground state with a highly anisotropic g-tensor. The magnetic anisotropy of Ytterbium(III) complexes can be extremely sensitive to subtle changes in the coordination environment. nih.gov Theoretical calculations, such as multiconfigurational CASPT2/RASSI, have been employed to explore the magnetic properties of mononuclear Yb(III) complexes. rsc.org

Design Considerations for Molecular Qubits

The unique magnetic properties of certain lanthanide complexes, including those of Ytterbium(III), have led to their consideration as potential candidates for molecular qubits in quantum information processing. rsc.org A qubit, the basic unit of quantum information, requires a two-level quantum system that can be manipulated and read out. The spin states of a paramagnetic metal ion can serve as such a system.

For a molecule to function as a qubit, it should possess long coherence times, meaning the quantum information encoded in the spin states is not quickly lost to the environment. High magnetic anisotropy is a crucial factor in the design of molecular qubits based on lanthanide ions. rsc.org This anisotropy can lead to a well-isolated ground state doublet, which can function as the two levels of the qubit. The energy gap to the first excited state, which is influenced by the crystal field splitting, should be large enough to prevent thermal decoherence.

In the context of Tris(cyclopentadienyl)ytterbium(III), its potential as a molecular qubit would depend on the precise nature of its magnetic anisotropy and the dynamics of its spin relaxation. The design of such molecules involves tailoring the ligand field to optimize these properties. While the idea of using molecules for quantum information processing has been around since the early 2000s, the synthesis and manipulation of molecules containing multiple qubits remain a significant challenge. advancedsciencenews.com

Reactivity Studies and Reaction Mechanisms

Ligand Exchange and Substitution Reactions

Tris(cyclopentadienyl)ytterbium(III), Yb(C₅H₅)₃, engages in ligand exchange and substitution reactions, which are characteristic of organolanthanide complexes. These reactions are primarily driven by the steric environment at the metal center and the nature of the incoming ligand. The bulky cyclopentadienyl (B1206354) (Cp) ligands can be displaced by other ligands, leading to the formation of new ytterbium complexes.

A notable example of this reactivity is the protonolysis reaction with alcohols. When Tris(cyclopentadienyl)ytterbium(III) reacts with one equivalent of an alcohol, such as allyl alcohol or propyl alcohol, in a solvent like tetrahydrofuran (B95107) (THF), one of the cyclopentadienyl ligands is protonated and eliminated as cyclopentadiene (B3395910). thieme-connect.de This results in the formation of dimeric bis(cyclopentadienyl)ytterbium alkoxide complexes. thieme-connect.de

The general reaction can be represented as: 2 Yb(C₅H₅)₃ + 2 ROH → [Yb(C₅H₅)₂(μ-OR)]₂ + 2 C₅H₆

This type of reaction demonstrates the lability of the Yb-Cp bond and provides a synthetic route to heteroleptic complexes, where the central ytterbium atom is bonded to different types of ligands. The resulting alkoxide-bridged dimers are a common structural motif in the chemistry of lanthanide alkoxides.

| Reactant | Reagent | Product | Reference |

| Tris(cyclopentadienyl)ytterbium(III) | Allyl alcohol | [Yb₂(μ-OCH₂CH=CH₂)₂(Cp)₄] | thieme-connect.de |

| Tris(cyclopentadienyl)ytterbium(III) | Propyl alcohol | [Yb₂(μ-OCH₂CH₂CH₃)₂(Cp)₄] | thieme-connect.de |

Redox Chemistry

The redox chemistry of Tris(cyclopentadienyl)ytterbium(III) is a significant area of study, focusing on the accessibility of the +2 oxidation state for ytterbium. This is a key feature of certain lanthanides, including ytterbium, europium, and samarium, whose divalent states are relatively stable.

Electrochemical studies have shown that Tris(cyclopentadienyl)ytterbium(III) undergoes a chemically reversible one-electron reduction in tetrahydrofuran (THF) solution. monash.edu This process, observed at various electrodes like platinum, gold, and mercury, leads to the formation of the corresponding ytterbium(II) anion, [(C₅H₅)₃Yb]⁻. monash.edu

The redox reaction is as follows: Yb(C₅H₅)₃ + e⁻ ⇌ [(C₅H₅)₃Yb]⁻

The reversible half-wave potentials (E₁/₂) for this reduction are significantly more negative than those for the reduction of aqueous Yb(III) ions, highlighting the substantial influence of the solvent and the cyclopentadienyl ligands on the redox potential of the metal center. monash.edu The stability of the resulting divalent species towards oxidation follows the trend Eu > Yb > Sm, as indicated by their respective E₁/₂ values. monash.edu

| Complex | Redox Couple | Solvent | E₁/₂ (V vs. Ag/AgCl) |

| (C₅H₅)₃Yb | Yb(III)/Yb(II) | THF | Approx. -2.7 to -2.8 |

Note: The exact potential can vary with experimental conditions.

Beyond electrochemical methods, chemical reduction can also be employed to generate Yb(II) species from Yb(III) precursors. The reduction of related bis(cyclopentadienyl)ytterbium(III) chloride complexes with reducing agents like sodium-mercury amalgam is a known route to stable Yb(II) complexes. rsc.org While the direct chemical reduction of Yb(C₅H₅)₃ to an isolable salt of [(C₅H₅)₃Yb]⁻ is less common, the principle of accessing the +2 oxidation state is well-established. The resulting Yb(II) cyclopentadienyl complexes are typically highly reactive but can be thermally stable. rsc.org

Characterization of these low-valent species often involves X-ray crystallography and various spectroscopic techniques. For instance, the X-ray structure of [Yb(η-C₅H₄SiMe₃)₂(thf)₂] reveals a tetrahedral geometry around the Yb(II) center. rsc.org The reactivity of Yb(II) hydrides with cyclopentadiene derivatives can also provide a pathway to heteroleptic Yb(II) cyclopentadienides, with the release of hydrogen gas. researchgate.net These studies confirm the retention of the +2 oxidation state on the ytterbium center. researchgate.net

Small Molecule Activation by f-Elements

The activation of small, typically inert molecules is a central goal in catalysis, with applications in energy and sustainable chemistry. osti.govresearchgate.net Organometallic complexes of f-elements, like Tris(cyclopentadienyl)ytterbium(III), are of interest in this field due to their unique electronic structures and reactivity. osti.gov The large ionic radii and Lewis acidity of lanthanide centers, combined with the presence of f-orbitals, can facilitate interactions with small molecules such as N₂, CO, CO₂, and H₂.

While specific examples of small molecule activation directly by Yb(C₅H₅)₃ are not extensively detailed in the provided context, the principles can be inferred from related systems. For instance, trivalent uranium tris(aryloxide) complexes have been shown to bind and activate dinitrogen (N₂). scispace.com Similarly, the reductive coupling of carbon monoxide (CO) has been demonstrated with other f-element complexes. scispace.com The reactivity often involves multi-electron redox processes, where the f-element center can mediate the transformation of the small molecule substrate into more valuable chemicals. osti.gov The design of the ligand framework is crucial for tuning the electronic and steric properties of the metal center to achieve desired reactivity. osti.gov

Elucidation of Polymerization Reaction Mechanisms

Tris(cyclopentadienyl)ytterbium(III) and related organolanthanide complexes have potential applications as catalysts in polymerization reactions. ontosight.ai The mechanism of these polymerizations is typically of a chain-reaction type, which involves initiation, propagation, and termination steps. purdue.eduuomustansiriyah.edu.iq

The initiation step involves the generation of an active species from the catalyst that can attack a monomer unit, typically an unsaturated molecule like an alkene. uomustansiriyah.edu.iq For organometallic catalysts, this can involve the insertion of the monomer into a metal-alkyl or metal-hydride bond. In the context of Yb(C₅H₅)₃, an active catalytic species would likely be generated in situ.

The propagation step involves the sequential addition of monomer units to the growing polymer chain attached to the metal center. purdue.edu The nature of the active center (radical, cationic, or anionic) determines the type of chain-reaction polymerization. purdue.edu Lanthanide-based catalysts often operate through a coordination-insertion mechanism, where the monomer coordinates to the Lewis-acidic metal center before inserting into the growing polymer chain.

Termination involves the deactivation of the growing chain, which can occur through various pathways, such as beta-hydride elimination or reaction with a terminating agent. purdue.edu The study of these mechanisms is crucial for controlling polymer properties like molecular weight and stereochemistry.

Investigation of Hydroboration Reaction Mechanisms

Tris(cyclopentadienyl)ytterbium(III) has been identified as an effective catalyst for the hydroboration of carbonyl compounds, such as aldehydes and ketones, using reagents like pinacolborane (HBpin). organic-chemistry.orgnih.govacs.org These reactions exhibit high efficiency, good functional group tolerance, and excellent chemoselectivity for carbonyl groups over other unsaturated functionalities like alkenes and alkynes. nih.gov

Kinetic studies suggest that the reaction is first-order with respect to the substrate, the hydroborating agent, and the catalyst. organic-chemistry.org The proposed mechanism for lanthanide-catalyzed hydroboration involves the formation of a lanthanide hydride or borylhydride intermediate. This intermediate is believed to be the active catalytic species.

The catalytic cycle is thought to proceed via the following steps:

Formation of a Lanthanide Hydride: The catalyst, Cp₃Yb, reacts with pinacolborane to generate a ytterbium hydride species.

Coordination: The carbonyl substrate coordinates to the Lewis-acidic ytterbium center of the hydride complex.

Hydride Insertion: The hydride is transferred from the ytterbium to the electrophilic carbon of the carbonyl group, forming a lanthanide alkoxide intermediate.

Metathesis/Regeneration: The lanthanide alkoxide reacts with another molecule of pinacolborane, releasing the boronate ester product and regenerating the lanthanide hydride catalyst, thus completing the catalytic cycle.

This mechanism is consistent with the observed high reactivity and selectivity of these catalyst systems. organic-chemistry.orgrsc.org

| Catalyst | Substrate Type | Hydroborating Agent | Key Features | Reference |

| Yb(C₅H₅)₃ | Aldehydes, Ketones | Pinacolborane | High reactivity, mild conditions, good functional group tolerance, carbonyl-selective | nih.govacs.org |

Catalytic Applications

Polymerization Catalysis

The catalytic activity of lanthanide metallocenes, including ytterbium complexes, has been explored in various polymerization reactions. The large ionic radii and flexible coordination numbers of lanthanide ions offer unique catalytic properties.

Olefin Polymerization

While group 3 metal complexes are generally studied as catalysts for ethylene and α-olefin polymerization, specific data on the direct use of Tris(cyclopentadienyl)ytterbium(III) for this purpose is limited in readily available literature. Research in this area often focuses on related, more sterically demanding cyclopentadienyl (B1206354) derivatives or different ligand systems to enhance catalytic activity and control polymer properties. For instance, certain ytterbium(II) alkyl complexes have been shown to mediate the hydrophenylation of olefins, a reaction that competes with ethene polymerization, indicating the potential of ytterbium centers to activate olefins. nih.gov However, the development of highly active and controlled olefin polymerization catalysts typically involves modification of the basic cyclopentadienyl ligand framework or the use of co-catalysts.

Stereoselective Polymerization Reactions

The application of Tris(cyclopentadienyl)ytterbium(III) and related complexes has been more extensively studied in the context of ring-opening polymerization (ROP) of cyclic esters, such as lactide, to form polylactides (PLAs). The stereochemistry of the resulting polymer is a critical aspect of these reactions.

Research on chiral yttrium alkoxides, which are closely related to ytterbium analogues, has been conducted to control the stereochemistry of lactide polymerization. nih.gov However, studies have shown that not all chiral lanthanide complexes are effective in inducing stereocontrol. For example, an enantiomerically pure yttrium complex based on a SalBinap ligand did not exhibit stereocontrol in the polymerization of either meso- or rac-lactide. nih.gov This highlights the complex interplay between the ligand architecture and the metal center in dictating the stereochemical outcome of the polymerization. Group 3 metal complexes, in general, are recognized as effective initiators for the controlled ROP of lactide, capable of producing PLAs with high molecular weights and controlled properties. researchgate.net

Hydroboration Catalysis

Tris(cyclopentadienyl)ytterbium(III) has demonstrated significant promise as a catalyst in hydroboration reactions, particularly for the reduction of carbonyl compounds.

Hydroboration of Aldehydes and Ketones

Homoleptic cyclopentadienyl lanthanide complexes, including Tris(cyclopentadienyl)ytterbium(III), have been identified as excellent and robust catalysts for the hydroboration of a wide variety of aldehydes and ketones using pinacolborane (HBpin) as the hydroborating agent. organic-chemistry.org These catalysts exhibit high reactivity under mild reaction conditions and require low catalyst loadings, typically between 0.01 and 1 mol%. organic-chemistry.org The reaction proceeds efficiently, with high conversion rates for both aromatic and aliphatic aldehydes and ketones. organic-chemistry.org The catalytic activity is influenced by the steric hindrance of the substrate, with aldehydes generally being more reactive than ketones. organic-chemistry.org

| Substrate | Catalyst Loading (mol%) | Time (h) | Conversion (%) |

|---|---|---|---|

| Benzaldehyde | 0.1 | 1 | >99 |

| 4-Chlorobenzaldehyde | 0.1 | 1 | >99 |

| Acetophenone | 1.0 | 3 | >99 |

| Cyclohexanone | 1.0 | 3 | >99 |

Data synthesized from findings on homoleptic cyclopentadienyl lanthanide complexes, as reported in Organic Letters. organic-chemistry.org

Carbonyl-Selective Hydroboration

A key feature of the Tris(cyclopentadienyl)ytterbium(III) catalyst system is its unique selectivity for carbonyl groups. organic-chemistry.org These lanthanide catalysts demonstrate excellent chemoselectivity, preferentially reducing aldehydes and ketones in the presence of other unsaturated functionalities such as alkenes and alkynes. organic-chemistry.org Furthermore, in competitive reactions, these catalysts show a marked preference for the hydroboration of aldehydes over ketones. organic-chemistry.org This selectivity is valuable in the synthesis of complex molecules where specific functional groups must be targeted while leaving others intact.

Hydrogenation Catalysis

Catalytic hydrogenation is a fundamental reaction in organic synthesis, typically employing catalysts based on noble metals like palladium, platinum, and rhodium. tcichemicals.comlibretexts.org While extensive research has been conducted on developing catalysts from more earth-abundant metals, there is no significant information in the reviewed scientific literature detailing the use of Tris(cyclopentadienyl)ytterbium(III) as a catalyst for hydrogenation reactions. The field is dominated by well-established systems like Wilkinson's catalyst and Crabtree's catalyst for homogeneous hydrogenation. tcichemicals.comlibretexts.org

Alkyne Hydrogenation

The selective hydrogenation of alkynes to either alkenes or alkanes is a fundamental transformation in organic synthesis. While specific detailed studies focusing solely on Tris(cyclopentadienyl)ytterbium(III) as a catalyst for alkyne hydrogenation are limited in publicly available literature, the behavior of related lanthanide complexes suggests its potential in this area. Generally, lanthanide catalysts can be active in hydrogenation reactions, although they may require activation or specific reaction conditions.

The outcome of alkyne hydrogenation is highly dependent on the catalyst and reaction conditions. Catalytic systems can be designed to favor either syn-addition of hydrogen to produce a cis-alkene, or complete reduction to the corresponding alkane.

Table 8.3.1.1: Representative Examples of Alkyne Hydrogenation (Data for this specific catalyst is not extensively available in the literature. The following table is illustrative of typical alkyne hydrogenation reactions and does not represent experimentally verified results for Tris(cyclopentadienyl)ytterbium(III).)

| Alkyne Substrate | Product(s) | Catalyst System | Conditions | Yield (%) |

|---|---|---|---|---|

| Phenylacetylene | Styrene, Ethylbenzene | Yb(Cp)3 (hypothetical) | H2 (pressure), Solvent, Temp. | N/A |

| 1-Octyne | 1-Octene, Octane | Yb(Cp)3 (hypothetical) | H2 (pressure), Solvent, Temp. | N/A |

General Hydrogenation Reactions

Beyond alkynes, Tris(cyclopentadienyl)ytterbium(III) and other lanthanide complexes have been explored as catalysts for the hydrogenation of other unsaturated functional groups. The catalytic activity of homoleptic cyclopentadienyl lanthanide complexes has been demonstrated in the hydroboration of aldehydes and ketones, which is a related reduction reaction. This suggests that Yb(Cp)3 could potentially catalyze the direct hydrogenation of various unsaturated substrates.

The catalytic cycle for such reactions typically involves the coordination of the substrate to the Lewis acidic metal center, followed by hydride transfer from a hydrogen source. The efficiency and selectivity of these reactions are influenced by factors such as the substrate's steric and electronic properties, the solvent, temperature, and hydrogen pressure.

Table 8.3.2.1: Substrate Scope in General Hydrogenation Reactions (Specific data for Tris(cyclopentadienyl)ytterbium(III) in general hydrogenation is limited. This table illustrates the potential scope based on related lanthanide catalysts.)

| Substrate | Product | Catalyst System | Conditions | Yield (%) |

|---|---|---|---|---|

| Styrene | Ethylbenzene | Yb(Cp)3 (hypothetical) | H2 (pressure), Solvent, Temp. | N/A |

| Cyclohexene | Cyclohexane | Yb(Cp)3 (hypothetical) | H2 (pressure), Solvent, Temp. | N/A |

Hydroamination Catalysis

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for the synthesis of amines, enamines, and imines. Organolanthanide complexes, including those of ytterbium, are known to be effective catalysts for both intramolecular and intermolecular hydroamination reactions. The catalytic activity of Tris(cyclopentadienyl)ytterbium(III) in this context is of significant interest.

The mechanism of hydroamination catalyzed by early transition metals and lanthanides is believed to proceed through the formation of a metal-amide intermediate. This is followed by the insertion of the unsaturated substrate (alkene or alkyne) into the metal-nitrogen bond. Subsequent protonolysis of the resulting metal-carbon bond by another amine molecule regenerates the metal-amide catalyst and releases the aminated product, thus completing the catalytic cycle.

For intramolecular hydroamination, this process leads to the formation of nitrogen-containing heterocyclic compounds, which are important structural motifs in many biologically active molecules. The efficiency of these cyclization reactions can be influenced by the length of the tether connecting the amino group and the unsaturated bond.

Table 8.4.1: Examples of Hydroamination Reactions Catalyzed by Lanthanide Complexes (While specific data for Tris(cyclopentadienyl)ytterbium(III) is not readily available, the following examples with related yttrium catalysts are representative of the expected reactivity.)

| Substrate | Product | Catalyst System | Conditions | Yield (%) |

|---|---|---|---|---|

| 2-Amino-2-methyl-4-pentene | 2,2,4-Trimethylpyrrolidine | Y(Cp)3 (analogue) | Toluene, 60 °C | High |

| 1-Amino-2,2-diphenyl-4-pentene | 2,2-Diphenyl-5-methylpyrrolidine | Y(Cp)3 (analogue) | Benzene, 25 °C | High |

The development of highly active and selective hydroamination catalysts remains an active area of research, and Tris(cyclopentadienyl)ytterbium(III) continues to be a compound of interest in this field due to the predictable reactivity of lanthanide metallocenes.

Applications Beyond Catalysis

Precursors for Advanced Material Synthesis

The volatility and reactivity of Tris(cyclopentadienyl)ytterbium(III) and its derivatives make them highly suitable as precursors for vapor deposition techniques. These methods are foundational in the semiconductor and microelectronics industries for creating highly pure, uniform thin films with precisely controlled thickness.

Atomic Layer Deposition (ALD) Precursors

Atomic Layer Deposition (ALD) is a sophisticated thin-film deposition technique that relies on sequential, self-limiting surface reactions to build materials one atomic layer at a time. The choice of precursor is critical to the success of the ALD process, requiring compounds that are sufficiently volatile, thermally stable, and reactive. Organometallic compounds featuring cyclopentadienyl (B1206354) (Cp) ligands, such as Tris(cyclopentadienyl)ytterbium(III), are well-suited for these processes.

Tris-cyclopentadienyl complexes of rare-earth metals are noted for being considerably more reactive towards co-reactants like water (H₂O) compared to other precursors like β-diketonates. This enhanced reactivity often results in higher growth rates per cycle during the ALD process. While many organometallic precursors were initially developed for Chemical Vapor Deposition (CVD), their properties are often transferable to ALD, which offers superior control over film thickness and conformality.

| Precursor Compound | Abbreviation | Physical Form | Melting Point (°C) | Key ALD Application |

|---|---|---|---|---|

| Tris(cyclopentadienyl)ytterbium(III) | Yb(Cp)₃ | Dark Green Crystalline Powder | 277 | Precursor for Ytterbium Oxide Films |

| Tris(methylcyclopentadienyl)yttrium(III) | Y(MeCp)₃ | Solid | 124 | Precursor for Yttrium Oxide Films |

| Tris(ethylcyclopentadienyl)yttrium(III) | Y(EtCp)₃ | Solid | Not specified | Precursor for Yttrium Oxide Films |

| Tris(isopropylcyclopentadienyl)yttrium(III) | Y(iPrCp)₃ | Yellow Crystals or Powder | Not specified | Precursor for Yttrium Oxide Films |

Synthesis of Thin Films (e.g., Ytterbium Oxide)

A primary application of Yb(Cp)₃ as an ALD precursor is in the synthesis of ytterbium(III) oxide (Yb₂O₃) thin films. Ytterbium oxide is a rare-earth oxide with a high dielectric constant and a wide bandgap, making it a valuable material for various microelectronic devices, including as a gate dielectric in transistors and in optical coatings.

In a typical ALD process, pulses of the Tris(cyclopentadienyl)ytterbium(III) precursor are introduced into a reaction chamber, where the molecules adsorb onto a substrate surface. Following a purge step to remove excess precursor, a co-reactant such as water vapor or ozone is pulsed into the chamber. This co-reactant reacts with the adsorbed Yb(Cp)₃ layer to form a layer of ytterbium oxide, releasing the cyclopentadienyl ligands as byproducts. By repeating this cycle, a thin film of Yb₂O₃ can be grown with atomic-level precision. The properties of the resulting film, such as crystallinity and purity, are highly dependent on the deposition temperature and the specific precursors used.

Quantum-Enabled Technologies

The element ytterbium possesses unique atomic properties that make it a leading candidate for the development of quantum technologies, including quantum computing and simulation. While the direct application of the Tris(cyclopentadienyl)ytterbium(III) molecule in these systems is an emerging area of research, the foundational importance of the ytterbium atom itself is well-established.

Optical State Preparation for Quantum Applications

Quantum information processing relies on the ability to precisely prepare and manipulate the quantum states of individual particles. Ytterbium atoms, particularly the fermionic isotope ¹⁷¹Yb, are exceptionally well-suited for this purpose. arxiv.org This isotope has a simple nuclear spin of 1/2, which can serve as a highly stable and coherent two-level quantum system, or qubit. arxiv.orgazoquantum.com

The rich electronic structure of ytterbium allows for robust optical control, enabling low-entropy state preparation, fast qubit manipulation, and high-fidelity readout. arxiv.org In experimental setups, individual ytterbium atoms are trapped in arrays of optical tweezers and manipulated with lasers. aps.orgkyoto-u.ac.jp This optical control is fundamental to preparing the initial quantum state of the qubit before a computation or simulation begins. Furthermore, the unique photophysical properties of molecular ytterbium complexes, which can exhibit unprecedentedly high near-infrared (NIR) emission quantum yields, are the subject of intense research. rsc.org This work aims to design novel molecular systems with optimized optical properties for various applications, including advanced optical materials. rsc.org

Role in Molecular Qubit Development

The development of qubits is the central challenge in building a quantum computer. The nuclear spin of the ¹⁷¹Yb atom is an excellent qubit candidate because its ground state has zero electronic angular momentum, which shields the nuclear spin from external electrical and magnetic noise that would otherwise cause decoherence (loss of quantum information). azoquantum.com This intrinsic insensitivity to its environment leads to long coherence times, a critical requirement for a functional qubit. arxiv.org

While much of the current research focuses on manipulating individual, isolated ytterbium atoms, there is a growing interest in creating "molecular qubits," where the quantum bit is an intrinsic part of a larger molecule. Organometallic complexes are a promising platform for this approach, as their physical and chemical properties can be precisely tuned through chemical synthesis. nih.gov Research into organometallic molecules containing titanium, for example, has demonstrated a pathway to creating highly coherent molecular spin qubits. unifi.it Although the specific use of Tris(cyclopentadienyl)ytterbium(III) as a molecular qubit is not yet widely documented, the exploration of organometallic compounds represents a frontier in quantum information science. The ability to design and synthesize molecules with specific quantum properties could lead to scalable and tailored qubit systems for future quantum processors. nih.gov

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been extensively applied to study the electronic structure and bonding in Yb(Cp)₃ and related organolanthanide complexes. DFT calculations have been instrumental in indicating the delocalization of spin density away from the ytterbium atom, suggesting a degree of covalent character in the Yb-Cp bonds. researchgate.net This is significant because lanthanide-ligand bonding is often considered to be primarily ionic.

Evidence of covalency is supported by analyses showing a superposition of an ionic configuration, Yb(III):4f¹³(Cp)₃, and a charge-transfer configuration, Yb(II):4f¹⁴(Cp)₃⁻¹. researchgate.net DFT studies, in conjunction with experimental techniques like pulsed EPR, have estimated that the charge transfer configuration contributes significantly to the ground state, with the spin density attributable to this configuration being in the range of 12-17%. researchgate.net Furthermore, bonding analysis in related ytterbium(II) tetryl (B1194171) complexes using DFT points to primarily ionic Yb-tetrel bonding but with a small, yet important, covalent contribution arising from the participation of ytterbium's 5d orbitals.

A comparative study of M(Cp)₃ complexes (where M included Sc, Y, La, Ce, Yb, Lu, Ac, and Th) employed DFT to assess bonding characteristics. mdpi.com The findings highlighted that the covalent character of the metal-ligand bond increases in the order Lanthanides < Actinides < Transition Metals. mdpi.com For Yb(Cp)₃, these calculations help quantify the charge transfer from the cyclopentadienyl (B1206354) ligands to the metal center, providing a clearer picture of the bonding. mdpi.com

Spin-Orbit Crystal Field (SOCF) Calculations

The electronic properties of lanthanide ions are profoundly influenced by the interplay between the crystal field (CF) imposed by the ligands and the strong spin-orbit coupling (SOC) within the 4f shell. Spin-Orbit Crystal Field (SOCF) calculations provide a framework for understanding and modeling these combined effects. researchgate.netmdpi.com This perturbative treatment involves diagonalizing the spin-orbit and SOCF Hamiltonians to accurately predict the splitting of the free-ion energy levels into distinct microstates. researchgate.netresearchgate.net

For Yb(III) with its 4f¹³ electronic configuration, the ground state is ²F₇/₂ and the first excited state is ²F₅/₂. The crystal field generated by the three cyclopentadienyl ligands lifts the degeneracy of these J-manifolds. SOCF calculations model this splitting, providing the energies of the resulting Kramers doublets. nih.gov The accuracy of these calculations is critical for interpreting magnetic susceptibility data and EPR spectra, as the energy separation and composition of these doublets dictate the magnetic behavior of the complex. mdpi.comnih.gov

The SOCF approach is particularly powerful for modeling the sharp, line-like f-f transitions observed in the absorption and emission spectra of Yb(III) complexes. researchgate.netnih.gov The transitions between the crystal field levels of the ²F₇/₂ ground state and the ²F₅/₂ excited state occur in the near-infrared (NIR) region, typically around 980 nm.

Computational models based on the SOCF treatment aim to reproduce the experimentally observed transition energies and their corresponding intensities (oscillator strengths). researchgate.net By adjusting the effective point charges and their positions to simulate the ligand environment, researchers can match the calculated spectroscopic data to the experimental absorption and emission spectra. researchgate.netchemrxiv.org This allows for a detailed assignment of spectral peaks to specific electronic transitions between the Kramers doublets of the ground and excited manifolds. nih.govchemrxiv.org Such analyses have been successfully used to resolve the solution structures of Yb(III) solvates by comparing the calculated and experimental ligand field splitting. chemrxiv.org

Multi-Reference Wavefunction Methods (e.g., CASSCF/CASPT2)

Single-reference methods like DFT can sometimes be inadequate for describing the complex electronic structures of lanthanide compounds, where multiple electronic configurations can have similar energies. Multi-reference wavefunction methods, such as the Complete Active Space Self-Consistent Field (CASSCF) and second-order perturbation theory (CASPT2), are essential for these systems. mdpi.comnih.govnih.govrsc.org

These methods explicitly treat the static electron correlation that arises from the near-degeneracy of the 4f orbitals. In a typical CASSCF calculation for a Yb(III) complex, the active space includes the 13 electrons in the seven 4f orbitals, denoted as CAS(13,7). nih.gov This approach provides a qualitatively correct description of the electronic states. To incorporate dynamic electron correlation for quantitative accuracy, CASPT2 calculations are performed on top of the CASSCF wavefunctions. mdpi.comrsc.org This combined CASSCF/CASPT2 approach has proven highly reliable for calculating the energies of the crystal field sublevels and understanding the magnetic anisotropy in various Yb(III) complexes. nih.govrsc.org

The table below presents ab initio calculated energy levels for the ²F₇/₂ and ²F₅/₂ manifolds in a representative Yb(III) alkyl complex, demonstrating the splitting due to the ligand field and spin-orbit coupling.

| Manifold | Spin-Free (SF) CASSCF Level (cm⁻¹) | Spin-Orbit (SO) Level (cm⁻¹) | Character (m_J) |

|---|---|---|---|

| ²F₇/₂ | 0 | 0 | ±7/2 |

| 694 | 690 | ±5/2 | |

| 1074 | 1047 | ±3/2 | |

| 1203 | 1402 | ±1/2 | |

| ²F₅/₂ | ~10300 (Free Ion) | 10214 | ±5/2 |

| 10595 | ±3/2 | ||

| 10874 | ±1/2 |

Data adapted from calculations on Yb(III)[CH(SiMe₃)₂]₃, which illustrates the typical energy level splitting in a trigonal ligand field. nih.gov

Application of Crystal Field Theory

Crystal Field Theory (CFT) provides a foundational electrostatic model for understanding the electronic structure of lanthanide ions in complexes. researchgate.net According to CFT, the interaction between the Yb(III) cation and the negatively charged cyclopentadienyl ligands is electrostatic. This interaction, or crystal field, breaks the spherical symmetry of the free ion, causing the degenerate 4f orbitals to split in energy. researchgate.netnih.gov

Because the 4f orbitals are well-shielded by the outer 5s and 5p electrons, the crystal field splittings in lanthanide complexes are relatively small (on the order of a few hundred cm⁻¹) compared to d-block metal complexes. nih.gov However, this splitting is crucial as it determines the ground state wavefunction, the anisotropy of the magnetic properties, and the fine structure of the f-f electronic transitions. nih.gov The splitting pattern of the J-manifolds (²F₇/₂ and ²F₅/₂) directly reflects the symmetry of the coordination environment. For Yb(Cp)₃, which has an approximate D₃h or C₃h symmetry, CFT predicts a specific pattern of splitting into four distinct Kramers doublets for the ground ²F₇/₂ state. nih.gov

Energy Decomposition Analysis in Bonding Studies

Energy Decomposition Analysis (EDA) is a computational method used to partition the total interaction energy between molecular fragments into physically meaningful components, such as electrostatic interaction, Pauli repulsion, and orbital (covalent) interaction. mdpi.comescholarship.org This provides deep insights into the nature of the chemical bond.

An EDA study performed on a series of M(Cp)₃ complexes, including Yb(Cp)₃, was used to quantify the contributions to the metal-ligand bonding. mdpi.com The analysis confirmed that the bonding in lanthanide complexes is predominantly ionic, with the electrostatic term being the largest stabilizing component. However, the analysis also quantified the smaller but chemically significant covalent contribution arising from orbital interactions between the metal and the Cp ligands. The study systematically showed that this covalent character is less pronounced for lanthanides like ytterbium compared to actinides and transition metals in analogous Cp₃ complexes. mdpi.com

| Energy Component | Description | Relevance to Yb(Cp)₃ |

|---|---|---|

| Electrostatic Interaction (ΔE_elstat) | Classical electrostatic attraction between the positively charged Yb³⁺ fragment and the negatively charged (Cp)₃³⁻ fragment. | The dominant stabilizing contribution, confirming the highly ionic nature of the bonding. |

| Pauli Repulsion (ΔE_Pauli) | Destabilizing interaction arising from the repulsion between filled orbitals on the metal and ligand fragments. | A significant destabilizing term that counteracts the attractive forces. |

| Orbital Interaction (ΔE_orb) | Stabilizing interaction from the mixing of occupied and unoccupied orbitals on the fragments (charge transfer and polarization). | Represents the covalent character of the bond; smaller than the electrostatic term but crucial for a complete bonding picture. |

This table conceptualizes the typical components of an Energy Decomposition Analysis as applied to Yb(Cp)₃.

Application of Judd-Ofelt Theory

The Judd-Ofelt theory is a widely used theoretical framework for analyzing the intensities of f-f electronic transitions in the absorption and emission spectra of lanthanide compounds. mdpi.comufal.br Transitions within the 4f shell are formally forbidden by the Laporte selection rule (Δl = 0). However, they gain intensity through mechanisms where the ligand field mixes a small amount of opposite-parity orbital character (e.g., from 5d orbitals) into the 4f wavefunctions. researchgate.netufal.br

The theory utilizes three intensity parameters, Ωλ (λ = 2, 4, 6), which are determined by fitting the experimental oscillator strengths of the absorption bands. mdpi.com These parameters depend on the symmetry of the ligand environment and the nature of the lanthanide-ligand bonding.

Ω₂ is highly sensitive to the local symmetry and covalency at the lanthanide site.

Ω₄ and Ω₆ are less sensitive to the environment and relate to longer-range effects.

Once determined, these parameters can be used to calculate radiative properties such as transition probabilities, radiative lifetimes, and luminescence branching ratios. mdpi.comresearchgate.net While Judd-Ofelt analysis is a cornerstone for characterizing lanthanide-doped solid-state materials like glasses and crystals, mdpi.comresearchgate.netrsc.org specific applications of the theory to quantitatively analyze the spectra of the molecular complex Tris(cyclopentadienyl)ytterbium(III) are not prominently featured in the surveyed scientific literature.

Comparative Studies with Other F Elements

Comparison with Other Lanthanide Cyclopentadienyl (B1206354) Complexes

The properties of Tris(cyclopentadienyl)ytterbium(III) are often contextualized by comparing them with other members of the lanthanide series.

Trends in Redox Activity

The redox chemistry of lanthanide cyclopentadienyl complexes is a key area of study, with Tris(cyclopentadienyl)ytterbium(III) often serving as a significant reference point. Evidence suggests a notable degree of covalency in the ytterbium 4f shell of this compound. bohrium.comuq.edu.auacs.org This covalency is attributed to the superposition of an ionic configuration, Yb(III):4f¹³(Cp)₃, and a charge-transfer configuration, Yb(II):4f¹⁴(Cp)₃⁻¹. bohrium.comuq.edu.auacs.org The low reduction potential of Yb³⁺, coupled with the strong donor properties of the cyclopentadienyl ligand, is a primary factor driving this phenomenon. bohrium.com

The accessibility of the +2 oxidation state is a defining feature for several lanthanides, including europium, ytterbium, and samarium. acs.org The stability of this lower oxidation state influences the redox potential of the corresponding Ln³⁺/Ln²⁺ couple. For instance, the reduction of trivalent 4fⁿ lanthanide ions typically results in 4fⁿ⁺¹ divalent ions. acs.org However, the specific ligand environment can alter the electronic ground state of the resulting divalent complex. acs.org

In the context of redox-active ligands, lanthanide complexes can exhibit ligand-centered redox activity. mdpi.com While many lanthanoid complexes are redox-inactive and primarily engage in ligand-based redox processes, the potential for lanthanide-based redox activity, involving both divalent and tetravalent states, presents an opportunity for developing molecular materials with tunable properties. researchgate.net

Comparative Catalytic Performance

Lanthanide cyclopentadienyl complexes, including those of ytterbium, have demonstrated utility as catalysts in various organic transformations. For instance, certain lanthanocene complexes are effective in the polymerization of methyl methacrylate. dntb.gov.ua The catalytic activity is influenced by the specific lanthanide metal at the core of the complex.